3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid
Description
3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid (CAS: 1707391-87-4) is a heterocyclic compound featuring a thiophene backbone substituted with a nitro (-NO₂) group at position 5 and a difluoromethoxy (-OCF₂H) group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to nitrothiophene derivatives, which exhibit antibacterial properties .
Properties
Molecular Formula |
C6H3F2NO5S |
|---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3F2NO5S/c7-6(8)14-2-1-3(9(12)13)15-4(2)5(10)11/h1,6H,(H,10,11) |
InChI Key |
QFMMSPNVTQHPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1OC(F)F)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Pharmaceutical Applications
Due to its unique structure, 3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid has potential applications in drug development:
- Lead Compound for Drug Development : Its structural characteristics may allow it to serve as a lead compound in designing new pharmaceuticals, particularly for targeting specific biological pathways.
- Bioisosteric Modifications : The compound's functional groups can be modified to enhance potency and selectivity in drug design, making it a candidate for further optimization in medicinal chemistry .
Research has indicated that this compound may exhibit significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures show antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents.
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, making it relevant for research into compounds that mitigate oxidative stress in biological systems .
Agrochemical Applications
In addition to its pharmaceutical potential, 3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid may also find applications in agrochemicals:
- Pesticide Development : The compound's reactivity and biological activity suggest it could be developed into a novel pesticide or herbicide, targeting specific pests while minimizing impact on non-target organisms.
Case Studies and Research Findings
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several nitrothiophene-carboxylic acid derivatives and heterocyclic analogs. Key comparisons include:
Substituent Effects on Activity
- Nitro Group : Essential for antibacterial activity in nitrothiophene-carboxamides (e.g., Compound 11, CAS 954010-93-6) . Its absence (e.g., 5-(trifluoromethyl)thiophene-2-carboxamide, CAS 2147485-13-8) reduces potency .
- Difluoromethoxy Group : Compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃), -OCF₂H balances metabolic stability and electronic effects, as seen in related pyridine derivatives (e.g., 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid, CAS 1256837-04-3) .
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group increases logP compared to non-fluorinated analogs but remains less lipophilic than trifluoromethylated derivatives (e.g., 5-(3-(trifluoromethyl)phenyl)thiophene-2-carboxylic acid) .
- Acidity : The carboxylic acid at C2 (pKa ~3-4) is critical for solubility and salt formation, similar to 5-nitrothiophene-2-carboxylic acid .
Biological Activity
3-(Difluoromethoxy)-5-nitrothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and research findings.
- Molecular Formula : C7H4F2N2O4S
- Molecular Weight : 238.18 g/mol
- IUPAC Name : 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid
- Structure : The compound features a thiophene ring substituted with a nitro group, a difluoromethoxy group, and a carboxylic acid, contributing to its reactivity and biological activity.
Biological Activity Overview
The biological activity of 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid has been evaluated in various studies. This compound exhibits antibacterial, antifungal, and potential anticancer properties. Its mechanism of action is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors.
Antibacterial Activity
Research has demonstrated that derivatives of nitrothiophenes can inhibit the growth of various bacterial strains. For instance, studies indicate that compounds similar to 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid show significant minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus . The mode of action typically involves the formation of reactive intermediates that disrupt bacterial cell function.
Antifungal Activity
The antifungal properties of this compound have also been explored. In vitro assays have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism may involve interference with fungal cell wall synthesis or disruption of membrane integrity .
Anticancer Potential
Emerging studies suggest that 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through oxidative stress mechanisms. The presence of the nitro group is crucial for generating reactive oxygen species (ROS), which are implicated in the apoptotic pathway .
The biological activity of 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth.
- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive species that interact with cellular macromolecules, leading to cellular damage.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.
Study 1: Antibacterial Efficacy
A study published in PubMed evaluated the antibacterial activity of various nitrothiophene derivatives, including 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylic acid. Results indicated a strong correlation between structural modifications and antibacterial potency, highlighting the significance of the nitro group in enhancing activity against E. coli .
Study 2: Antifungal Activity Assessment
In another investigation, the antifungal properties were assessed using disk diffusion assays against several fungal strains. The results showed that this compound exhibited significant zones of inhibition compared to controls, suggesting its potential as an antifungal agent .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
